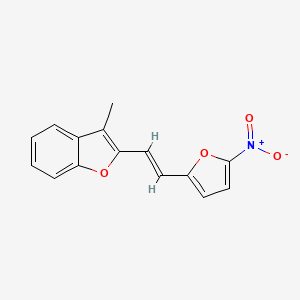

3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran

Description

3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is a benzofuran derivative featuring a methyl group at position 3 and a vinyl-linked 5-nitrofuran substituent at position 2. Benzofurans are bicyclic heterocycles with a fused benzene and furan ring system, known for their diverse biological activities and applications in materials science .

Properties

Molecular Formula |

C15H11NO4 |

|---|---|

Molecular Weight |

269.25 g/mol |

IUPAC Name |

3-methyl-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran |

InChI |

InChI=1S/C15H11NO4/c1-10-12-4-2-3-5-14(12)20-13(10)8-6-11-7-9-15(19-11)16(17)18/h2-9H,1H3/b8-6+ |

InChI Key |

ZWUROIDKLTXXLH-SOFGYWHQSA-N |

Isomeric SMILES |

CC1=C(OC2=CC=CC=C12)/C=C/C3=CC=C(O3)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C=CC3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran typically involves multi-step organic reactions. One common method includes the radical bromination of a methyl group followed by a series of reactions to introduce the nitrofuran and benzofuran moieties . The reaction conditions often involve the use of reagents like N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), and triethyl phosphite under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran can undergo various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines.

Scientific Research Applications

3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antibacterial and antiviral properties.

Medicine: Investigated for its anti-tumor activities and potential use in cancer therapy.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran involves its interaction with various molecular targets and pathways. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death . The benzofuran core may also interact with specific enzymes and receptors, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The compound’s structure is distinguished by its 3-methylbenzofuran core and vinyl-linked nitrofuran substituent. Key analogs and their differences are summarized below:

*Inferred from the nitro group’s role in antimicrobial drugs (e.g., nitrofurantoin).

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The nitro group in the target compound reduces electron density on the benzofuran ring compared to hydroxyl or methoxy substituents, which may diminish antioxidant activity but enhance electrophilic reactivity .

Antioxidant Activity

- The target compound’s nitro group likely reduces antioxidant capacity compared to hydroxylated analogs. For example, Compound 1 in scavenges DPPH radicals with IC₅₀ = 96.7 μM, while benzofuran–stilbene hybrids exhibit superior activity due to phenolic –OH groups .

Spectroscopic Characterization

- UV-Vis : The nitro group’s strong electron-withdrawing nature may shift λmax to longer wavelengths compared to methoxy or alkyl-substituted benzofurans .

- NMR : The vinyl bridge’s deshielding effect and nitro group’s anisotropy would distinctively alter ¹H/¹³C chemical shifts, as observed in related benzothiazolium salts in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.